molecular formula C17H15N3O4 B11319905 2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11319905
M. Wt: 325.32 g/mol
InChI Key: CEERKXJXZMTNCT-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group and a phenyl-1,2,4-oxadiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-phenyl-1,2,4-oxadiazole: This involves the cyclization of phenylhydrazine with an appropriate carboxylic acid derivative, such as ethyl oxalate, under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 2-(2-methoxyphenoxy)acetic acid with 5-phenyl-1,2,4-oxadiazole in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring is known to be a bioisostere for amides and esters, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-triazol-3-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring.

    2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propionamide: Similar structure with a propionamide backbone instead of an acetamide backbone.

Uniqueness

The presence of both the methoxyphenoxy group and the phenyl-1,2,4-oxadiazolyl group in 2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide provides a unique combination of electronic and steric properties, which may contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C17H15N3O4/c1-22-13-9-5-6-10-14(13)23-11-15(21)18-17-19-16(24-20-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

CEERKXJXZMTNCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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